Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Description
Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]thiophene core substituted with an acetyl group at position 5, methyl groups at positions 3 and 4, and an ethyl ester at position 2. This compound is part of a broader class of thienothiophene derivatives, which are valued in organic synthesis for their electron-rich aromatic systems and versatility in forming conjugated structures for materials science or pharmaceutical applications . Its synthesis typically involves cyclization reactions of functionalized precursors, such as ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, followed by acetylation or substitution reactions .
Key spectral characteristics include:
Properties
IUPAC Name |
ethyl 2-acetyl-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S2/c1-5-16-12(15)11-7(3)9-6(2)10(8(4)14)17-13(9)18-11/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCRNZJWNILVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiophene ring. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among thieno[2,3-b]thiophene derivatives significantly influence their physicochemical properties and reactivity. Below is a detailed comparison:
Substituent Variations at Position 5
Analysis: The acetyl group in the target compound reduces crystallinity compared to the cyano analog but improves solubility in organic solvents. The cyano derivative’s higher polarity (evidenced by its density of 1.33 g/cm³ ) makes it more suitable for solid-state applications, while the acetyl variant may favor solution-phase reactions.
Ester Group Variations
Analysis : The ethyl ester’s bulkiness provides steric protection, making the target compound more stable in storage and reaction conditions compared to methyl esters.
Core Structure Modifications
Analysis: The thieno[2,3-b]thiophene core in the target compound offers superior electronic properties for optoelectronic applications compared to benzo[b]thiophene derivatives.
Key Research Findings
- Reactivity: The acetyl group undergoes condensation reactions with hydrazines to form hydrazones, while the cyano group participates in cycloaddition reactions .
- Applications: Thieno[2,3-b]thiophene derivatives are explored as semiconductors, while benzo[b]thiophene analogs are studied for antimicrobial activity .
Biological Activity
Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is a complex organic compound notable for its unique thieno[2,3-b]thiophene structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing new therapeutic agents. The compound's molecular formula is C13H14O3S2, with a molar mass of 282.38 g/mol. Its structure includes an ethyl ester and an acetyl group, which may enhance its biological activity compared to simpler analogs.
General Biological Activities
Compounds containing the thieno[2,3-b]thiophene moiety have been reported to exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[2,3-b]thiophene possess significant antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Properties : Some thieno[2,3-b]thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Certain compounds within this class have been noted for their ability to modulate inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
| Feature | Description |
|---|---|
| Thieno[2,3-b]thiophene Core | Provides a stable and reactive framework for biological interactions. |
| Acetyl Group | May enhance lipophilicity and improve membrane permeability. |
| Ethoxy Group | Potentially increases solubility and alters pharmacokinetics. |
Synthesis and Evaluation of Related Compounds
Several studies have synthesized and evaluated related thieno[2,3-b]thiophene derivatives:
-
Antimicrobial Activity Evaluation : A study synthesized various thieno[2,3-b]thiophene derivatives and tested their antimicrobial properties against standard bacterial strains. The results indicated that modifications at the 5-position significantly enhanced activity .
Compound Activity (Zone of Inhibition) 5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene 15 mm Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene 18 mm - Cytotoxicity Against Cancer Cell Lines : Another study focused on the cytotoxic effects of thieno[2,3-b]thiophene derivatives on human cancer cell lines (e.g., HeLa). The findings suggested that compounds with acetyl substitutions exhibited higher cytotoxicity compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
